molecular formula C15H16ClN3O3 B051666 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Cat. No. B051666
M. Wt: 321.76 g/mol
InChI Key: LGTBDMBBPVNDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (CMQD) is an organic compound belonging to the quinoline family of compounds. It is a colorless solid that is soluble in water and can be synthesized from various precursors. CMQD has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been studied for its potential to act as an inhibitor, activator, or modulator of various enzymes and proteins. CMQD has also been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

  • Inhibition of Cdc25 Phosphatases : This compound is a potent inhibitor of the Cdc25 family of dual specificity protein phosphatases, which are central in coordinating cellular signaling and cell proliferation. As a Cdc25 inhibitor, it exhibits mixed competitive kinetics and is selective, showing more potency against Cdc25 phosphatases compared to other phosphatases like VHR or PTP1B. This selectivity makes it a potential therapeutic agent in cancer treatment due to its ability to arrest cell cycle progression (Lazo et al., 2001).

  • Synthesis and Reactivity Studies : The compound has been a subject of various synthetic and reactivity studies. For instance, its synthesis from different starting materials and its reactivity with other compounds have been explored to understand its chemical properties better. Such studies are fundamental in developing new pharmaceutical agents (Behforouz et al., 1998).

  • Cell Cycle Arrest in Cancer Cells : Specific derivatives of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, like NSC 663284, have demonstrated effectiveness in inducing cell death in lung carcinoma cells. It does so by inhibiting ERK and CDC2 phosphorylation, which are crucial in cell cycle progression, thereby exhibiting anti-cancer properties (Hsu et al., 2008).

  • Potential in Redox Regulation of Cellular Processes : The redox properties of quinolinediones, including this compound, have been studied, revealing their role in regulating the activity of Cdc25 phosphatases through redox mechanisms. This has implications in understanding their mechanism of action in cancer therapy and in designing more effective antiproliferative agents (Brisson et al., 2005).

  • Angiogenesis Inhibition and Heat Shock Response : Some derivatives of this compound have been found to inhibit angiogenesis and induce a heat shock response, making them potential candidates for cancer chemotherapy. This discovery broadens the scope of therapeutic applications of these compounds beyond their role as Cdc25 inhibitors (Hargreaves et al., 2008).

Mechanism of Action

Target of Action

The primary target of 7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, also known as NSC 663284, is the Cdc25 dual specificity phosphatases . These phosphatases play a crucial role in coordinating cell cycle progression . Overexpression of Cdc25 phosphatases has been observed in many human cancers, including prostate cancer .

Mode of Action

NSC 663284 interacts with its targets by inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) both in vitro and in vivo . It blocks the reactivation of Cdk2/cyclin A kinase by the Cdc25A catalytic domain in vitro . The compound directly binds to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain .

Biochemical Pathways

The inhibition of Cdc25 phosphatases by NSC 663284 affects the cell cycle progression at both the G1 and G2/M phase . This is achieved by blocking the dephosphorylation and activation of Cdk2 and Cdk1 . The compound’s action on these biochemical pathways leads to the arrest of cell cycle progression .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies

Result of Action

The result of NSC 663284’s action is the arrest of cell cycle progression at both the G1 and G2/M phase . This leads to the inhibition of cell proliferation, as observed in various tumor cell lines . In the context of prostate cancer, the compound has shown antiproliferative efficacy .

Action Environment

It is worth noting that the compound’s efficacy can be observed in the complex environment of a cell, suggesting that it is stable and active under physiological conditions

Future Directions

The compound has shown potential in the field of cancer research, particularly in relation to prostate cancer . It could be a valuable reagent to probe the actions of Cdc25 phosphatases within cells and may also be useful for the design of more potent and selective antiproliferative agents .

Biochemical Analysis

Biochemical Properties

7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione interacts with the Cdc25 dual specificity phosphatases, which are key regulators of cell cycle progression . It has been shown to block the reactivation of Cdk2/cyclin A kinase by the Cdc25A catalytic domain in vitro . This interaction involves the direct binding of this compound to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain .

Cellular Effects

In cellular contexts, this compound has been found to arrest synchronized cells at both G1 and G2/M phase . It blocks the dephosphorylation and activation of Cdk2 and Cdk1 in vivo, as predicted for a Cdc25 inhibitor . This results in the inhibition of cell cycle progression and the proliferation of various tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Cdc25 phosphatases. It binds directly to one of the two serine residues in the active site loop HCEFSSER of the Cdc25A catalytic domain . This binding inhibits the phosphatase activity of Cdc25, preventing the dephosphorylation and activation of Cdks, and thereby arresting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in the PC-3 asynchronous human prostate cancer cell line, cells accumulated in the G2/M phase at 24 hours after treatment with this compound .

Metabolic Pathways

Given its role as a Cdc25 inhibitor, it is likely to impact pathways involving cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its role as a Cdc25 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins

properties

IUPAC Name

7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTBDMBBPVNDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Reactant of Route 2
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Reactant of Route 3
Reactant of Route 3
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Reactant of Route 4
Reactant of Route 4
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Reactant of Route 5
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Reactant of Route 6
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Q & A

Q1: How does NSC 663284 interact with its target Cdc25 phosphatase, and what are the downstream effects of this interaction?

A1: NSC 663284 directly binds to the Cdc25A catalytic domain, specifically to one of the two serine residues in the active site loop HCEFSSER. [] This binding inhibits the phosphatase activity of Cdc25A, preventing the removal of phosphate groups from its substrates, cyclin-dependent kinases (Cdks). [] As a result, Cdks remain in their inactive, phosphorylated state, leading to cell cycle arrest at both the G1 and G2/M phases. [] This effectively inhibits cell proliferation as the cell cycle progression is halted.

Q2: How does the structure of NSC 663284 influence its activity against Cdc25 phosphatases?

A2: Research suggests that the position of the chlorine atom on the quinolinedione scaffold is crucial for NSC 663284's inhibitory activity. The 7-chloro isomer (NSC 663284) exhibits greater potency compared to its regioisomer, 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. [] Computational analysis using electrostatic potential mapping suggests that an electron-deficient 7-position on the quinolinedione ring enhances the interaction with the Cdc25 active site, contributing to increased inhibitory activity. [] This highlights the importance of specific structural features for optimal binding and inhibition of Cdc25 phosphatases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.